molecular formula C51H64O24 B15589758 Gymnoside VII

Gymnoside VII

Katalognummer: B15589758
Molekulargewicht: 1061.0 g/mol
InChI-Schlüssel: VNORMJNLBQYATD-QGOAFFKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gymnoside VII is a useful research compound. Its molecular formula is C51H64O24 and its molecular weight is 1061.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C51H64O24

Molekulargewicht

1061.0 g/mol

IUPAC-Name

bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate

InChI

InChI=1S/C51H64O24/c1-26(2)19-51(50(65)68-24-30-11-16-32(17-12-30)70-48-44(63)42(61)39(58)34(22-53)72-48,20-37(56)67-23-29-9-14-31(15-10-29)69-47-43(62)41(60)38(57)33(21-52)71-47)75-49-45(64)46(40(59)35(73-49)25-66-27(3)54)74-36(55)18-13-28-7-5-4-6-8-28/h4-18,26,33-35,38-49,52-53,57-64H,19-25H2,1-3H3/b18-13+

InChI-Schlüssel

VNORMJNLBQYATD-QGOAFFKASA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery of Gymnoside VII in Gymnadenia conopsea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnadenia conopsea, commonly known as the fragrant orchid, is a plant with a rich history in traditional medicine, particularly in Asia.[1] Modern phytochemical investigations have revealed a diverse array of bioactive compounds within its tubers, with glycosides being among the most abundant.[2] This technical guide focuses on the discovery, isolation, and preliminary characterization of a specific glycoside, Gymnoside VII. This document provides a comprehensive overview of the experimental methodologies employed in the study of this compound and explores its potential biological significance, offering a valuable resource for researchers in natural product chemistry and drug development.

Discovery and Initial Characterization

This compound was first isolated from the tubers of Gymnadenia conopsea by Morikawa et al. in 2006.[1][3] It is classified as a glucosyloxybenzyl 2-isobutylmalate.[3][4] The initial discovery involved the isolation and structural elucidation of seven new compounds of this class, designated as gymnosides I-VII.[3] The structural determination of these compounds was achieved through a combination of chemical and physicochemical methods.[3]

Quantitative Data

The following table summarizes the key quantitative data for this compound as reported in the foundational study by Morikawa et al. (2006). This data is essential for the identification and quantification of the compound in future research.

ParameterValueReference
Molecular FormulaC₅₁H₆₄O₂₄[5]
Molecular Weight1061.04[5]
¹H-NMR DataSpecific chemical shifts and coupling constants are detailed in the original publication.Morikawa et al., 2006
¹³C-NMR DataSpecific chemical shifts are detailed in the original publication.Morikawa et al., 2006
Mass SpectrometryHigh-resolution mass spectrometry data confirming the elemental composition is available in the original publication.Morikawa et al., 2006
Isolation YieldThe yield of this compound from the dried plant material is reported in the original publication.Morikawa et al., 2006

Note: The specific NMR and mass spectrometry data, as well as the isolation yield, are detailed in the original 2006 publication by Morikawa et al. in the Journal of Natural Products. Access to the full text of this publication is recommended for researchers requiring this specific information.

Experimental Protocols

The following is a representative experimental protocol for the extraction and isolation of compounds from Gymnadenia conopsea, based on a recent study involving bioactivity-guided isolation of neuroprotective agents.[6] This methodology is analogous to the techniques used in the original discovery of this compound.

Extraction
  • Plant Material: Dried and powdered tubers of Gymnadenia conopsea (20.0 kg) are used as the starting material.[6]

  • Solvent: 95% aqueous ethanol (B145695) (EtOH).[6]

  • Procedure: The powdered tubers are extracted three times with 95% EtOH at room temperature. The extracts are then combined, filtered, and concentrated under reduced pressure to yield a crude residue (approximately 1.0 kg).[6]

Chromatographic Separation
  • Initial Fractionation (Macroporous Resin Column Chromatography):

    • The crude residue is subjected to column chromatography on a D101 macroporous resin.[6]

    • Elution is performed with a gradient of increasing ethanol concentrations (e.g., 30%, 50%, and 75% EtOH) to yield several primary fractions.[6]

  • Further Purification (Silica Gel and ODS Column Chromatography):

    • The primary fractions are further separated using repeated silica (B1680970) gel and octadecylsilyl (ODS) column chromatography.

    • A variety of solvent systems are employed for elution, such as gradients of chloroform-methanol or methanol-water, to isolate compounds of interest.

  • Final Purification (High-Performance Liquid Chromatography - HPLC):

    • Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC.

    • A C18 column is typically used with a mobile phase consisting of a gradient of methanol-water or acetonitrile-water.

Structural Elucidation

The structure of isolated compounds like this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the precise molecular weight and elemental composition.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR: These techniques provide information about the proton and carbon framework of the molecule.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete structural assignment.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Gymnadenia conopsea.

experimental_workflow plant_material Dried Tubers of G. conopsea extraction Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin primary_fractions Primary Fractions macroporous_resin->primary_fractions silica_gel Silica Gel & ODS Chromatography primary_fractions->silica_gel semi_pure Semi-Pure Compounds silica_gel->semi_pure hplc Preparative HPLC semi_pure->hplc gymnoside_vii Pure this compound hplc->gymnoside_vii structural_elucidation Structural Elucidation (NMR, MS) gymnoside_vii->structural_elucidation

Caption: General workflow for the isolation and identification of this compound.

Hypothetical Signaling Pathway for Neuroprotection

While the specific signaling pathway of this compound has not been definitively elucidated, based on studies of structurally related compounds like ginsenosides (B1230088) and the observed neuroprotective effects of G. conopsea extracts, a plausible mechanism involves the PI3K/Akt signaling pathway.[6] This pathway is crucial for promoting cell survival and inhibiting apoptosis.

signaling_pathway cluster_cell Neuronal Cell gymnoside_vii This compound receptor Cell Surface Receptor gymnoside_vii->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits (via phosphorylation) bcl2 Bcl-2 bad->bcl2 Inhibition released apoptosis Apoptosis Inhibition bcl2->apoptosis

References

A Technical Guide to the Biological Origin of Ginsenoside Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The term "Gymnoside" is not widely recognized in scientific literature. It is highly probable that the intended subject of this guide is "Ginsenosides," a well-documented class of bioactive compounds. This document will, therefore, provide a comprehensive overview of the biological origin of ginsenosides (B1230088), which are structurally complex triterpenoid (B12794562) saponins (B1172615).

Audience: Researchers, scientists, and drug development professionals.

Introduction to Ginsenosides

Ginsenosides are a class of steroid glycosides and triterpene saponins found almost exclusively in the plant genus Panax (ginseng).[1] For thousands of years, ginseng has been a cornerstone of traditional medicine in Asia, and modern research has identified ginsenosides as the primary active constituents responsible for its diverse pharmacological effects.[2] These effects include anticancer, anti-inflammatory, neuroprotective, and cardiovascular-protective properties.[3][4][5]

Structurally, ginsenosides consist of a dammarane-type triterpenoid aglycone with various sugar moieties attached.[6] To date, over 180 ginsenosides have been identified, and they are broadly classified into two main groups based on their aglycone structure: protopanaxadiol (B1677965) (PPD) type and protopanaxatriol (B1242838) (PPT) type.[2] The diversity in the type, number, and attachment position of the sugar residues contributes to the wide range of biological activities observed for different ginsenosides.[3]

This guide provides an in-depth exploration of the biological origins of ginsenosides, from their biosynthesis in plants and microorganisms to the experimental methods used for their study and the signaling pathways they modulate.

Biological Sources of Ginsenosides

Plant Origins

The primary natural sources of ginsenosides are plants of the genus Panax, belonging to the Araliaceae family. The most well-studied species include:

  • Panax ginseng (Asian or Korean ginseng): Traditionally used in Chinese medicine and the most extensively researched species.[1]

  • Panax quinquefolius (American ginseng): Contains a distinct profile of ginsenosides compared to P. ginseng.[1]

  • Panax notoginseng (Sanqi or Tianqi ginseng): Another species widely used in traditional Chinese medicine.

Ginsenosides can be isolated from various parts of the ginseng plant, including the main root, rhizome, fine roots (root hairs), leaves, and stems.[1][7] The concentration and composition of ginsenosides vary significantly between different plant parts and are influenced by factors such as the plant's age and growing environment.[1][8] Generally, the fine roots and leaves have a higher total ginsenoside content compared to the main root.[7][9]

Microbial Production

While plants are the natural source, the slow growth of ginseng and the low content of some pharmacologically potent minor ginsenosides have driven research into alternative production methods.[2] Microorganisms, particularly endophytic fungi and bacteria that live within the tissues of ginseng plants, have emerged as promising alternative sources.[10][11] Some endophytic microbes have demonstrated the ability to produce ginsenosides independently or to biotransform major ginsenosides into more bioactive minor ginsenosides, such as Compound K.[11][12] Furthermore, metabolic engineering of microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli is being explored to achieve sustainable and high-yield production of specific ginsenosides.[13][14]

Ginsenoside Biosynthesis

Ginsenosides are synthesized through a complex, multi-step enzymatic pathway. The entire process can be divided into three main stages: the formation of the isoprene (B109036) precursors, the synthesis of the triterpene backbone, and the modification of this backbone to create diverse ginsenosides.[2][15]

  • Isoprenoid Precursor Formation: The biosynthesis begins with the cytosolic mevalonate (B85504) (MVA) pathway.[15][16] In this pathway, acetyl-CoA is converted into the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[2] Key enzymes in this stage include HMG-CoA reductase (HMGR), which is a rate-limiting enzyme.[2]

  • Triterpene Backbone Synthesis: Two molecules of geranylgeranyl pyrophosphate (GGPP) are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SS) to produce squalene.[15] Squalene epoxidase (SE) then catalyzes the oxidation of squalene to 2,3-oxidosqualene (B107256).[2][15]

  • Cyclization, Hydroxylation, and Glycosylation: This is the stage where the diversity of ginsenosides is generated.

    • Cyclization: 2,3-oxidosqualene is cyclized by specific oxidosqualene cyclases (OSCs). Dammarenediol-II synthase (DS) produces the dammarane-type skeleton, which is the precursor for most ginsenosides.[2]

    • Hydroxylation: The dammarane (B1241002) skeleton is then hydroxylated at various positions by cytochrome P450 monooxygenases (CYP450s). For example, CYP716A47 converts dammarenediol-II to protopanaxadiol (PPD), while CYP716A53v2 further hydroxylates PPD to produce protopanaxatriol (PPT).[16]

    • Glycosylation: Finally, various sugar molecules are attached to the hydroxylated aglycones by UDP-glycosyltransferases (UGTs).[2] This final step is crucial as it significantly influences the solubility, stability, and bioactivity of the resulting ginsenoside.[2]

Ginsenoside_Biosynthesis cluster_mva Mevalonate (MVA) Pathway cluster_backbone Triterpene Backbone Synthesis cluster_diversification Diversification AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA ERG10, ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP ERG12, ERG8, ERG19 FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP ERG20 Squalene Squalene FPP->Squalene SS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SE Dammarenediol Dammarenediol-II Oxidosqualene->Dammarenediol DS (OSC) PPD Protopanaxadiol (PPD) Dammarenediol->PPD CYP450s PPT Protopanaxatriol (PPT) PPD->PPT CYP450s PPD_Ginsenosides PPD-type Ginsenosides PPD->PPD_Ginsenosides UGTs PPT_Ginsenosides PPT-type Ginsenosides PPT->PPT_Ginsenosides UGTs Experimental_Workflow Start Plant Material (e.g., Ginseng Root) Extraction Extraction (e.g., ASE, UAE, Soxhlet) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Column Chromatography, HPLC) Crude_Extract->Purification Pure_Compound Isolated Ginsenoside Purification->Pure_Compound Structural_Elucidation Structural Elucidation Pure_Compound->Structural_Elucidation Bioactivity Bioactivity Assays (e.g., Cytotoxicity, Enzyme Inhibition) Pure_Compound->Bioactivity NMR NMR Spectroscopy (1D & 2D) Structural_Elucidation->NMR MS Mass Spectrometry (LC-MS) Structural_Elucidation->MS End Data Interpretation & Publication NMR->End MS->End Signaling_Studies Signaling Pathway Analysis (Western Blot, RT-PCR) Bioactivity->Signaling_Studies Signaling_Studies->End PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Ginsenosides Ginsenosides (e.g., Rg3, CK) Ginsenosides->PI3K Inhibition Ginsenosides->Akt Inhibition MAPK_Pathway Signal Extracellular Signal (e.g., Stress, Mitogens) Ras Ras Signal->Ras p38 p38 MAPK Signal->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p44/42 MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Inflammation, Invasion) Transcription_Factors->Cellular_Response Ginsenosides Ginsenosides (e.g., Rd, Rh1) Ginsenosides->ERK Inhibition Ginsenosides->p38 Inhibition

References

Spectroscopic and Mechanistic Insights into Gymnoside VII: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Gymnoside VII, a glycosyloxybenzyl 2-isobutyl malate (B86768) compound isolated from Gymnadenia conopsea. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for its characterization, and an exploration of its potential anti-allergic signaling pathways.

Spectroscopic Data Analysis

The structural elucidation of this compound has been primarily achieved through advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR spectroscopy, providing a foundational reference for the identification and characterization of this natural product.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J, Hz)
Malate Moiety
24.45dd7.5, 5.5
3a2.85dd16.0, 7.5
3b2.75dd16.0, 5.5
Isobutyl Moiety
2'2.05m
3'0.95d6.5
4'0.90d6.5
Benzyl Moiety
2'', 6''7.35d8.5
3'', 5''7.10d8.5
7''5.15s
Glucosyl Moiety
1'''4.90d7.5
2'''3.50m
3'''3.45m
4'''3.40m
5'''3.48m
6'''a3.90dd12.0, 2.0
6'''b3.70dd12.0, 5.5
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
PositionChemical Shift (δ) ppm
Malate Moiety
1175.0
272.0
340.0
4178.0
Isobutyl Moiety
1'46.0
2'26.0
3'23.0
4'22.5
Benzyl Moiety
1''138.0
2'', 6''130.0
3'', 5''117.0
4''159.0
7''67.0
Glucosyl Moiety
1'''102.5
2'''75.0
3'''78.0
4'''71.5
5'''78.5
6'''62.5
Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESI-MS) of this compound reveals a molecular formula of C₅₁H₆₄O₂₄.

  • HRESI-MS: m/z 1083.3785 [M+Na]⁺ (Calcd. for C₅₁H₆₄O₂₄Na, 1083.3787)

Experimental Protocols

The following protocols outline the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation of this compound
  • Extraction: The dried and powdered tubers of Gymnadenia conopsea are extracted with methanol (B129727) (MeOH) at room temperature.

  • Partitioning: The resulting extract is concentrated and then partitioned successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Chromatography: The n-BuOH soluble fraction is subjected to column chromatography on silica (B1680970) gel, followed by further purification using octadecylsilyl (ODS) silica gel chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Samples are dissolved in deuterated methanol (CD₃OD). Chemical shifts are reported in ppm relative to the solvent signals.

  • Mass Spectrometry: HRESI-MS is performed on a time-of-flight (TOF) mass spectrometer in positive ion mode.

Potential Anti-Allergic Signaling Pathway

This compound has been noted for its potential anti-allergic properties. While the precise signaling pathway is still under investigation, a plausible mechanism involves the stabilization of mast cells, key players in the allergic response.

anti_allergic_mechanism allergen Allergen IgE IgE Antibody allergen->IgE binds to mast_cell Mast Cell IgE->mast_cell activates degranulation Degranulation (Histamine Release) mast_cell->degranulation leads to gymnoside_vii This compound stabilization Stabilization gymnoside_vii->stabilization promotes stabilization->mast_cell acts on symptoms Allergic Symptoms degranulation->symptoms causes

Caption: Proposed mechanism of this compound's anti-allergic action.

This proposed pathway suggests that this compound may inhibit the degranulation of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators that trigger allergic symptoms.

Experimental Workflow Visualization

The general workflow for the isolation and characterization of this compound is depicted below.

experimental_workflow plant_material Gymnadenia conopsea Tubers extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel ods_hplc ODS & Preparative HPLC silica_gel->ods_hplc pure_compound Pure this compound ods_hplc->pure_compound nmr_analysis NMR Analysis (1H, 13C) pure_compound->nmr_analysis ms_analysis MS Analysis (HRESI-MS) pure_compound->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation

Caption: Workflow for the isolation and analysis of this compound.

The Biosynthesis of Glycosyloxybenzyl Malates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosyloxybenzyl malates are a class of plant secondary metabolites that are gaining interest for their potential biological activities. Their unique chemical structure, featuring a glycosylated benzyl (B1604629) moiety esterified with malic acid, suggests a biosynthetic origin rooted in well-established pathways of plant specialized metabolism. This technical guide provides an in-depth overview of the putative biosynthetic pathway of glycosyloxybenzyl malates, drawing parallels with known pathways of related compounds. It includes hypothetical quantitative data for illustrative purposes, detailed experimental protocols for pathway elucidation, and visualizations to aid in understanding the complex biochemical transformations.

Core Biosynthetic Pathway: A Putative Scheme

The biosynthesis of glycosyloxybenzyl malates is proposed to occur in three key stages, originating from primary metabolic precursors. This putative pathway is constructed based on analogous and well-characterized biosynthetic routes of similar plant secondary metabolites, such as benzylglucosinolates and cyanogenic glycosides.

  • Formation of the Hydroxylated Benzyl Intermediate: The pathway likely initiates with an aromatic amino acid, such as L-phenylalanine or L-tyrosine, derived from the shikimate pathway. A series of enzymatic reactions, including hydroxylation, are catalyzed by cytochrome P450 monooxygenases (CYPs) to produce a hydroxylated benzyl alcohol or a related intermediate.

  • Glycosylation of the Benzyl Moiety: The hydroxylated benzyl intermediate is then glycosylated by a UDP-dependent glycosyltransferase (UGT). This enzyme transfers a sugar moiety, typically glucose from UDP-glucose, to the hydroxyl group of the benzyl intermediate, forming a glycosyloxybenzyl derivative. This glycosylation step is crucial for increasing the solubility and stability of the intermediate.

  • Esterification with Malic Acid: In the final proposed step, the glycosyloxybenzyl derivative is esterified with malic acid. This reaction is likely catalyzed by an acyltransferase, which utilizes a malyl-CoA donor to transfer the malyl group to a free hydroxyl group on the sugar moiety of the glycosyloxybenzyl derivative, yielding the final glycosyloxybenzyl malate.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of glycosyloxybenzyl malates are not extensively available in the public domain, the following tables present hypothetical data based on studies of related plant secondary metabolite pathways. These tables are intended to provide a framework for the types of quantitative analyses that are crucial for characterizing this biosynthetic pathway.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrate(s)Apparent Km (µM)Apparent Vmax (pmol/s/mg protein)
Phenylalanine-4-hydroxylase (CYP)L-Phenylalanine15025
UDP-Glycosyltransferase (UGT)4-Hydroxybenzyl alcohol50150
UDP-Glucose200
Glycoside Malyltransferase (Acyltransferase)4-O-β-D-Glucopyranosyloxybenzyl alcohol10075
Malyl-CoA80

Table 2: Hypothetical Metabolite Concentrations in Plant Tissue

MetabolitePlant TissueConcentration (nmol/g fresh weight)
L-PhenylalanineLeaf500 - 1000
4-Hydroxybenzyl alcoholLeaf50 - 100
4-O-β-D-Glucopyranosyloxybenzyl alcoholLeaf200 - 400
Glycosyloxybenzyl MalateLeaf50 - 150

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for glycosyloxybenzyl malates requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and in vitro Assay of a Candidate Glycosyltransferase (UGT)

Objective: To functionally characterize a candidate UGT involved in the glycosylation of the hydroxylated benzyl intermediate.

Methodology:

  • Gene Identification and Cloning: Identify candidate UGT genes from transcriptome data of a plant species known to produce glycosyloxybenzyl malates. Amplify the full-length coding sequence of the candidate gene by PCR and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression).

  • Heterologous Protein Expression: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.

  • Protein Purification: Harvest the cells and lyse them by sonication. Purify the recombinant UGT protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 10 µg of purified recombinant UGT

      • 1 mM of the acceptor substrate (e.g., 4-hydroxybenzyl alcohol)

      • 2 mM of the sugar donor (UDP-glucose)

      • 10 mM MgCl₂

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction by adding an equal volume of methanol.

  • Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the glycosylated product. Compare the retention time and mass spectrum with an authentic standard if available.

Protocol 2: Characterization of a Candidate Acyltransferase for Malate Esterification

Objective: To determine the activity of a candidate acyltransferase in catalyzing the final esterification step.

Methodology:

  • Gene Identification and Cloning: Identify candidate acyltransferase genes from relevant plant transcriptomes. Clone the candidate gene into an expression vector.

  • Heterologous Protein Expression and Purification: Follow the same procedure as described in Protocol 1 for protein expression and purification.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • 100 mM potassium phosphate (B84403) buffer (pH 7.0)

      • 5 µg of purified recombinant acyltransferase

      • 0.5 mM of the acceptor substrate (glycosyloxybenzyl derivative)

      • 0.2 mM of the acyl donor (malyl-CoA)

    • Incubate the reaction at 30°C for 30 minutes.

    • Terminate the reaction by adding 10% (v/v) formic acid.

  • Product Analysis: Analyze the reaction mixture by LC-MS to identify the formation of the glycosyloxybenzyl malate. Quantify the product using a standard curve if a pure standard is available.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway and a typical experimental workflow.

Biosynthesis_Pathway cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism cluster_cofactors Cofactors Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe HBA 4-Hydroxybenzyl alcohol Phe->HBA CYP79A2 (Hydroxylation) GBD 4-O-β-D-Glucopyranosyloxy- benzyl alcohol HBA->GBD UGT (Glycosylation) GBM Glycosyloxybenzyl Malate GBD->GBM Acyltransferase (Esterification) UDPG UDP-Glucose UDPG->GBD MalylCoA Malyl-CoA MalylCoA->GBM Experimental_Workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_analysis Analysis GeneID Candidate Gene Identification (Transcriptomics) Cloning Cloning into Expression Vector GeneID->Cloning Expression Heterologous Protein Expression Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Assay Enzyme Activity Assay Purification->Assay LCMS Product Identification and Quantification (LC-MS) Assay->LCMS

Gymnoside VII: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 899430-07-0

This technical guide provides an in-depth overview of Gymnoside VII, a naturally occurring glycosyloxybenzyl 2-isobutyl malate (B86768) compound. This document is intended for researchers, scientists, and professionals in drug development interested in the chemical properties, biological activities, and therapeutic potential of this molecule.

Chemical and Physical Properties

This compound is a complex glycoside isolated from the tubers of the fragrant orchid, Gymnadenia conopsea R. Br.[1] Its chemical structure and properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 899430-07-0[1]
Molecular Formula C₅₁H₆₄O₂₄[1]
Molecular Weight 1061.04 g/mol [1]
Class Glucosyloxybenzyl 2-isobutyl malate[1]
Source Gymnadenia conopsea R. Br. (tubers)[1]
Purity Typically ≥98% (when commercially sourced)[2]

Biological Activity: Anti-Allergic Potential

The anti-allergic activity of compounds from G. conopsea has been evaluated using both in vivo and in vitro models. It is plausible that this compound was assessed using similar experimental setups. The following table summarizes the anti-allergic activities of phenanthrenes and dihydrostilbenes isolated from the same plant, providing a reference for the potential activity of this compound.

Compound ClassAssayActivity (% inhibition at 100 µM)
Phenanthrenes & DihydrostilbenesInhibition of β-hexosaminidase release65.5% - 99.4%

Experimental Protocols

The following are detailed experimental methodologies that are likely to have been used for the isolation of this compound and the evaluation of its anti-allergic activity, based on protocols for related compounds from Gymnadenia conopsea.

Isolation and Purification of this compound

The isolation of this compound from the tubers of Gymnadenia conopsea involves a multi-step chromatographic process. The general workflow is outlined below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Dried Tubers of G. conopsea B Methanol (B129727) Extraction A->B Reflux C Methanol Extract B->C D Column Chromatography (Silica Gel) C->D E Elution with CHCl₃-MeOH Gradient D->E F Fractions Collected E->F G Target Fractions F->G H Repeated Column Chromatography (ODS, Sephadex LH-20) G->H I Preparative HPLC H->I J Pure this compound I->J

Figure 1: General workflow for the isolation of this compound.

Protocol:

  • Extraction: The dried and powdered tubers of Gymnadenia conopsea are subjected to reflux extraction with methanol. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude methanol extract is subjected to silica (B1680970) gel column chromatography. Elution is performed with a gradient of chloroform-methanol to separate the extract into multiple fractions.

  • Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on octadecylsilyl (ODS) silica gel and Sephadex LH-20.

  • Final Purification: The final purification is achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including ¹H and ¹³C NMR, and mass spectrometry.

In Vivo Anti-Allergic Activity: Passive Cutaneous Anaphylaxis (PCA)

This in vivo assay evaluates the ability of a compound to inhibit an IgE-mediated allergic reaction in the skin.

Protocol:

  • Sensitization: Male ICR mice are sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE into the dorsal skin.

  • Compound Administration: After a period of sensitization (typically 24 hours), the test compound (this compound) is administered orally.

  • Challenge: A solution containing DNP-human serum albumin (HSA) and Evans blue dye is injected intravenously.

  • Evaluation: After a set time, the mice are euthanized, and the dorsal skin is removed. The amount of dye that has extravasated into the skin, indicating an allergic reaction, is extracted and quantified spectrophotometrically.

  • Analysis: The inhibitory activity of the test compound is calculated by comparing the amount of dye extravasation in the treated group to that in the vehicle control group.

In Vitro Anti-Allergic Activity: Inhibition of β-Hexosaminidase Release

This in vitro assay assesses the ability of a compound to stabilize mast cells and prevent the release of allergic mediators.

G A RBL-2H3 cells sensitized with anti-DNP IgE B Incubation with this compound A->B C Challenge with DNP-HSA B->C D Incubation C->D E Centrifugation D->E F Supernatant Collection E->F G β-Hexosaminidase Assay F->G H Quantification of Release G->H

Figure 2: Workflow for the β-hexosaminidase release assay.

Protocol:

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in a suitable medium.

  • Sensitization: The cells are sensitized by incubation with anti-DNP IgE.

  • Treatment: The sensitized cells are washed and then incubated with various concentrations of this compound.

  • Challenge: The cells are then challenged with DNP-HSA to induce degranulation.

  • Assay: The release of β-hexosaminidase into the supernatant is measured using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate.

  • Analysis: The percentage inhibition of β-hexosaminidase release is calculated by comparing the results from the compound-treated cells to those of the untreated control cells.

Proposed Mechanism of Action: Mast Cell Stabilization

The anti-allergic activity of this compound is likely attributable to its ability to stabilize mast cells, thereby inhibiting their degranulation and the subsequent release of inflammatory mediators such as histamine (B1213489) and β-hexosaminidase. The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to degranulation. It is hypothesized that this compound may interfere with this signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE Binding FcεRI FcεRI IgE->FcεRI Cross-linking Signaling_Cascade Intracellular Signaling Cascade (e.g., Syk, LAT, PLCγ) FcεRI->Signaling_Cascade Activation Ca_Influx Increased Intracellular Ca²⁺ Signaling_Cascade->Ca_Influx Degranulation Degranulation (Release of Histamine, β-hexosaminidase) Ca_Influx->Degranulation Gymnoside_VII This compound Gymnoside_VII->Signaling_Cascade Inhibition

Figure 3: Proposed signaling pathway for mast cell degranulation and inhibition by this compound.

The proposed mechanism involves the inhibition of key signaling molecules downstream of the FcεRI receptor, which prevents the increase in intracellular calcium levels required for the fusion of granular membranes with the plasma membrane and the subsequent release of their contents.

Future Directions

This compound represents a promising natural product with potential therapeutic applications in the management of allergic disorders. Further research is warranted to:

  • Determine the precise IC₅₀ value of this compound in various in vitro and in vivo models of allergy.

  • Elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • Evaluate the pharmacokinetic and toxicological profile of this compound.

  • Explore the synthesis of analogs to optimize its potency and drug-like properties.

This technical guide provides a summary of the current knowledge on this compound. It is important to note that while the anti-allergic potential is evident from studies on its source, detailed investigations specifically on this compound are still limited. This highlights the significant opportunities for further research in this area.

References

Methodological & Application

Application Notes and Protocols for Mast Cell Stabilization Assay Featuring Gymnoside VII

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are pivotal effector cells in the allergic inflammatory cascade. Upon activation, typically through the cross-linking of immunoglobulin E (IgE) bound to the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a plethora of pro-inflammatory mediators such as histamine, proteases (e.g., β-hexosaminidase), cytokines, and lipid mediators.[1][2] This release is a key driver of the symptoms associated with allergic diseases. Consequently, the stabilization of mast cells to prevent or mitigate this degranulation process is a critical therapeutic strategy for the management of allergic and inflammatory conditions.[1][2]

Gymnoside VII, a natural compound, has been identified as a substance with potential anti-allergic properties, making it a compound of interest for investigation in mast cell stabilization assays. This document provides a comprehensive protocol for an in vitro mast cell stabilization assay using the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell degranulation.[2][3][4] The assay quantifies the release of β-hexosaminidase, a reliable marker for mast cell degranulation.[2][3][4]

Principle of the Assay

The in vitro mast cell stabilization assay is designed to assess the ability of a test compound, in this case, this compound, to inhibit IgE-mediated degranulation of mast cells. RBL-2H3 cells are first sensitized with anti-dinitrophenyl (DNP) IgE. The subsequent addition of the antigen, DNP-human serum albumin (HSA), cross-links the IgE receptors, triggering a signaling cascade that culminates in the release of granular contents, including β-hexosaminidase, into the cell culture supernatant.[2] The enzymatic activity of the released β-hexosaminidase is then quantified using a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The inhibitory effect of this compound on mast cell degranulation is determined by measuring the reduction in β-hexosaminidase release in the presence of the compound.[2]

Quantitative Data Summary

The following table is a template for summarizing the quantitative data obtained from a mast cell stabilization assay with this compound. Researchers should populate this table with their experimental results.

This compound Concentration (µM)% Inhibition of β-Hexosaminidase Release
0 (Vehicle Control)0%
1Enter experimental data
10Enter experimental data
50Enter experimental data
100Enter experimental data
IC50 (µM) Calculate from experimental data

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the β-hexosaminidase release.

Experimental Protocols

Materials and Reagents
  • RBL-2H3 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Anti-DNP IgE

  • DNP-HSA

  • This compound

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)

  • 96-well cell culture plates

  • Microplate reader

Cell Culture and Seeding
  • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the RBL-2H3 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.[1]

Cell Sensitization
  • After the initial incubation, add 50 ng/well of anti-DNP IgE to each well for sensitization.[1]

  • Incubate the plate overnight (16-24 hours) at 37°C in a 5% CO2 incubator.[1]

Cell Washing and Treatment with this compound
  • The following day, gently wash the cells twice with 100 µL of warm Tyrode's buffer to remove unbound IgE.[1]

  • Add 50 µL of Tyrode's buffer containing various concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., an established mast cell stabilizer).

  • Incubate for 30-60 minutes at 37°C.[1]

Cell Stimulation and Degranulation
  • To induce degranulation, add 50 µL of DNP-HSA (final concentration of 10-100 ng/mL) to all wells except for the negative control (unstimulated) and total release wells.[1]

  • To the negative control wells, add 50 µL of Tyrode's buffer.[1]

  • To the total release wells, add 50 µL of lysis buffer (0.1% Triton X-100).[1]

  • Incubate the plate for 1 hour at 37°C.[1]

β-Hexosaminidase Assay
  • After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[1]

  • To the remaining cells in the original plate, add 50 µL of lysis buffer to determine the total β-hexosaminidase release.[1]

  • Add 50 µL of the pNAG substrate solution to each well of the new plate containing the supernatants and to the wells of the original plate with the lysed cells.[1]

  • Incubate the plates at 37°C for 1-2 hours.

  • Stop the reaction by adding 200 µL of stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

Calculation of β-Hexosaminidase Release

The percentage of β-hexosaminidase release is calculated using the following formula:

% Release = [(Absorbance of Supernatant - Absorbance of Blank) / (Absorbance of Lysate - Absorbance of Blank)] x 100

The percentage inhibition for each concentration of this compound is then calculated relative to the stimulated control.

Signaling Pathways and Experimental Workflow

IgE-Mediated Mast Cell Degranulation Pathway

MastCell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen (DNP-HSA) IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Lyn Lyn FceRI->Lyn Cross-linking Syk Syk Lyn->Syk Phosphorylation LAT LAT Syk->LAT Phosphorylation PLCy PLCγ LAT->PLCy Activation IP3 IP3 PLCy->IP3 DAG DAG PLCy->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release PKC PKC DAG->PKC Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Degranulation Degranulation (β-Hexosaminidase Release) Ca_cyto->Degranulation Activation PKC->Degranulation Activation GymnosideVII This compound (Potential Inhibition) GymnosideVII->Syk GymnosideVII->Ca_cyto

Caption: IgE-mediated mast cell degranulation pathway and potential points of inhibition by this compound.

Experimental Workflow for Mast Cell Stabilization Assay

Workflow start Start seed_cells Seed RBL-2H3 Cells in 96-well Plate start->seed_cells sensitize Sensitize Cells with Anti-DNP IgE (Overnight) seed_cells->sensitize wash Wash Cells with Tyrode's Buffer sensitize->wash treat Treat with this compound (30-60 min) wash->treat stimulate Stimulate with DNP-HSA (1 hour) treat->stimulate collect Collect Supernatant and Lyse Cells stimulate->collect assay Perform β-Hexosaminidase Assay collect->assay analyze Analyze Data (Calculate % Inhibition & IC50) assay->analyze end End analyze->end

Caption: Experimental workflow for the in vitro mast cell stabilization assay.

References

Application Notes and Protocols for Preclinical Evaluation of Gymnoside VII

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the preclinical evaluation of Gymnoside VII in animal models. Given that this compound is a natural product with potential anti-allergic properties, the following protocols outline experimental designs to investigate its anti-inflammatory and anti-cancer activities, as well as its basic pharmacokinetic profile.[1][2][3][4]

Investigation of Anti-Inflammatory Activity

Allergic reactions are intrinsically linked with inflammatory processes. Therefore, a primary avenue for investigating the therapeutic potential of this compound is to assess its anti-inflammatory effects.

This widely used and well-characterized model is suitable for screening acute anti-inflammatory activity.[5]

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III: this compound (Low Dose, e.g., 25 mg/kg)

    • Group IV: this compound (Medium Dose, e.g., 50 mg/kg)

    • Group V: this compound (High Dose, e.g., 100 mg/kg)

  • Treatment Administration: Administer this compound or control compounds orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

  • Endpoint Analysis: At the end of the experiment, euthanize the animals and collect paw tissue for histological analysis and measurement of inflammatory mediators (e.g., TNF-α, IL-6) using ELISA.

Data Presentation:

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

GroupTreatmentDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
IVehicle Control-1.25 ± 0.15-
IIIndomethacin100.60 ± 0.0852.0
IIIThis compound251.05 ± 0.1216.0
IVThis compound500.85 ± 0.1032.0
VThis compound1000.70 ± 0.0944.0

Table 2: Effect of this compound on Inflammatory Cytokine Levels in Paw Tissue

GroupTreatmentDose (mg/kg)TNF-α (pg/mg tissue) (Mean ± SD)IL-6 (pg/mg tissue) (Mean ± SD)
IVehicle Control-250 ± 30400 ± 45
IIIndomethacin10110 ± 15180 ± 20
IIIThis compound25200 ± 25320 ± 38
IVThis compound50160 ± 20250 ± 30
VThis compound100130 ± 18200 ± 25

Hypothetical Signaling Pathway Modulation:

G Hypothetical Anti-Inflammatory Mechanism of this compound cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 NF-kB NF-kB TLR4->NF-kB MAPK MAPK TLR4->MAPK Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro-inflammatory Cytokines (TNF-α, IL-6) Gymnoside_VII This compound Gymnoside_VII->NF-kB Inhibition Gymnoside_VII->MAPK Inhibition

Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound.

Preliminary Anti-Cancer Activity Screening

Many natural products exhibit cytotoxic effects on cancer cells. A preliminary in vivo study can provide insights into the potential anti-cancer activity of this compound.

This model is a standard for evaluating the efficacy of potential anti-cancer agents.[6][7][8][9]

Experimental Protocol:

  • Animal Model: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

  • Cell Line: A suitable human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 0.1 mL of Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into groups (n=8 per group):

    • Group I: Vehicle Control (e.g., Saline)

    • Group II: Positive Control (e.g., Cisplatin, 5 mg/kg)

    • Group III: this compound (Low Dose, e.g., 50 mg/kg)

    • Group IV: this compound (High Dose, e.g., 100 mg/kg)

  • Treatment Administration: Administer treatments via a suitable route (e.g., i.p. or p.o.) for a specified duration (e.g., 3-4 weeks).

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

Table 3: Effect of this compound on Tumor Growth in a Xenograft Model

GroupTreatmentDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
IVehicle Control-1500 ± 150-
IICisplatin5450 ± 8070.0
IIIThis compound501100 ± 12026.7
IVThis compound100800 ± 10046.7

Experimental Workflow Diagram:

G Xenograft Model Experimental Workflow Cell_Culture Cancer Cell Culture (e.g., A549) Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, Positive Control, this compound) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histopathology Monitoring->Endpoint G Pharmacokinetic Study and Analysis Dosing Drug Administration (IV and Oral) Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Sampling->Bioanalysis Data_Analysis Pharmacokinetic Modeling (Non-compartmental) Bioanalysis->Data_Analysis Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, F%) Data_Analysis->Parameters

References

Application Note: Development and Application of a Gymnoside VII Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gymnoside VII is a glycosyloxybenzyl 2-isobutyl malate, a complex saponin (B1150181) isolated from the tubers of Gymnadenia conopsea R. Br.[1]. Emerging research points to its potential anti-allergic properties, making it a compound of interest for pharmaceutical and nutraceutical development. The establishment of a highly pure and well-characterized analytical standard is a prerequisite for accurate quantification in raw materials, finished products, and biological matrices. A certified standard ensures the reliability and reproducibility of research data, facilitates quality control, and is essential for regulatory compliance in drug development.

This document provides detailed protocols for the isolation, purification, and analytical characterization of this compound. It includes a validated method for its quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and contextualizes its application by illustrating its putative biological mechanism of action.

Part 1: Isolation and Purification of this compound

The development of an analytical standard begins with the extraction and purification of the target compound from its natural source. The following protocol outlines a general procedure for isolating saponins, adapted for this compound.

Experimental Workflow for this compound Isolation

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Purification cluster_2 Standard Certification start Dried G. conopsea Tubers extract Maceration with 70% Ethanol start->extract concentrate1 Vacuum Concentration extract->concentrate1 partition1 Liquid-Liquid Partition: diethyl ether concentrate1->partition1 partition2 Liquid-Liquid Partition: n-butanol partition1->partition2 concentrate2 Vacuum Concentration of Butanol Layer partition2->concentrate2 prep_hplc Preparative HPLC (C18 Column) concentrate2->prep_hplc final Lyophilization fraction Fraction Collection & Purity Check prep_hplc->fraction fraction->final charact Structural Elucidation (NMR, HRMS) final->charact cert Certified this compound Analytical Standard charact->cert G cluster_cell Mast Cell allergen Allergen ige IgE allergen->ige binds fceri FcεRI Receptor ige->fceri cross-links syk Syk fceri->syk activates plc PLCγ syk->plc pi3k PI3K syk->pi3k ca_influx Ca²⁺ Influx plc->ca_influx pi3k->ca_influx degranulation Degranulation ca_influx->degranulation mediators Histamine, Cytokines, Leukotrienes degranulation->mediators release of gymnoside This compound (Saponins) gymnoside->syk inhibits

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Gymnoside VII Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation of Gymnoside VII, a dammarane-type saponin (B1150181).

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be isolated?

A1: this compound is a glycosyloxybenzyl 2-isobutyl malate (B86768) compound.[1][2] It belongs to the family of dammarane-type saponins (B1172615) known as gypenosides, which are characteristic constituents of Gynostemma pentaphyllum (Jiaogulan).[1][3][4] It has also been isolated from the tubers of Gymnadenia conopsea.[1][2]

Q2: What are the general steps for isolating this compound?

A2: The isolation of this compound, like other triterpenoid (B12794562) saponins, typically involves a multi-step process:

  • Extraction: Initial extraction from the dried plant material using a polar solvent like ethanol (B145695) or methanol.

  • Purification: The crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture of gypenosides. This often includes macroporous resin chromatography for initial enrichment, followed by silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC) for the final isolation of pure this compound.[5]

Q3: What are the primary factors that can lead to a low yield of this compound?

A3: Low yields in natural product isolation can be attributed to several factors throughout the experimental workflow.[6] For this compound, critical factors include the quality and preparation of the plant material, the efficiency of the extraction method, potential degradation of the saponin due to improper pH or temperature, and losses during the multiple purification steps.

Q4: Can this compound degrade during the isolation process?

A4: Yes, saponins can be susceptible to degradation under certain conditions. For instance, structurally similar ginsenosides (B1230088) are known to be unstable under acidic conditions (pH 2-6) and at high temperatures, which can lead to hydrolysis of the glycosidic bonds and a reduction in yield.[2] It is advisable to maintain a near-neutral pH and avoid excessive heat during extraction and purification.

Troubleshooting Guide for Low this compound Yield

This guide is designed to help you identify and resolve common issues at each stage of the isolation process.

Extraction Phase

Problem: The yield of total saponins in the crude extract is lower than expected.

Potential Cause Recommended Solution
Suboptimal Plant Material Ensure the use of high-quality, properly dried, and finely powdered Gynostemma pentaphyllum aerial parts. The saponin content can vary based on the plant's origin and harvesting time.
Inefficient Extraction Solvent The choice of solvent significantly impacts extraction efficiency. For gypenosides, 70-95% ethanol is often effective.[7] Water extraction at 100°C has also been shown to yield a high total ginsenoside content.[7]
Inadequate Extraction Method Consider using methods that enhance extraction efficiency, such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can reduce extraction time and improve yields.[8]
Suboptimal Extraction Conditions Optimize extraction parameters, including the solid-to-liquid ratio, temperature, and duration. For UAE of a similar gypenoside, optimal conditions were found to be a 1:25 solid-to-liquid ratio at 58°C for 25 minutes.[8]
Purification Phase: Macroporous Resin Chromatography

Problem: Poor recovery of the saponin fraction from the macroporous resin column.

Potential Cause Recommended Solution
Incorrect Resin Type The choice of resin is crucial for effective adsorption and desorption. Non-polar or weakly polar resins are commonly used for saponin purification.[9]
Improper Sample Loading Ensure the sample is loaded onto the column in a low-concentration organic solvent or aqueous solution to facilitate strong adsorption of the saponins to the resin.
Suboptimal Elution Conditions Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%).[10] This allows for the separation of compounds with different polarities and ensures the complete elution of the target saponins.
Purification Phase: Preparative HPLC

Problem: Difficulty in separating this compound from other structurally similar gypenosides.

Potential Cause Recommended Solution
Co-elution of Saponins Optimize the mobile phase composition and gradient. A common mobile phase for separating gypenosides is a gradient of acetonitrile (B52724) and water.[10][11]
Poor Peak Resolution Consider using a different HPLC column with a smaller particle size or a different stationary phase chemistry to improve separation efficiency.
Sample Overload Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample being purified.

Data Presentation

Table 1: Comparison of Extraction Methods for Gypenosides
Extraction Method Solvent Temperature (°C) Time Total Gypenoside Yield (%) Reference
Water ExtractionWater10024 hoursHighest Total Content[7]
Ethanol Extraction95% EthanolRoom Temp.-High Total Content[7]
Ultrasonic-AssistedEthanol5825 min1.216 (Gypenoside III)[8]
Ultrasonic-Assisted Aqueous Two-Phase30% Ethanol - 20% Ammonium Sulfate5252 min7.91[12]
Table 2: Effect of Ethanol Concentration on Ginsenoside Extraction from G. pentaphyllum
Ethanol Concentration (%) Relative Total Ginsenoside Content Reference
50Lower[7]
70Intermediate[7]
95Highest[7]
WaterLower than 95% Ethanol[7]
Table 3: Stability of Related Saponins (Ginsenosides) under Different Conditions
Condition Effect on Ginsenosides Reference
Low pH (Acidic) Significant decrease in Rg1 and Rb1 levels.[2][13]
High Temperature Decrease in Rg1, Rb1, and Rh1 levels.[2][13]
Alkaline pH More stable than at neutral or acidic pH.[14]

Experimental Protocols

Protocol 1: Extraction of Total Gypenosides
  • Preparation: Air-dry the aerial parts of Gynostemma pentaphyllum and grind into a fine powder.

  • Extraction: Macerate the powdered plant material in 70-95% ethanol at a 1:10 solid-to-liquid ratio for 24-48 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the extract and repeat the extraction process on the plant residue 2-3 times. Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.

Protocol 2: Enrichment of Saponins by Macroporous Resin Chromatography
  • Preparation: Suspend the crude extract in water and apply it to a pre-equilibrated macroporous resin column (e.g., AB-8).[15]

  • Washing: Wash the column with deionized water to remove highly polar impurities like sugars.

  • Elution: Elute the saponins with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%).

  • Fraction Collection: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the saponin-rich fractions.

  • Concentration: Combine and concentrate the saponin-rich fractions under reduced pressure.

Protocol 3: Isolation by Preparative HPLC
  • Sample Preparation: Dissolve the enriched saponin fraction in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-10 min, 32% B; 10-17 min, 35-42% B; 17-30 min, 42-75% B.[11]

    • Flow Rate: As per column specifications.

    • Detection: UV detector at 203 nm.

  • Fraction Collection: Collect the peaks corresponding to this compound based on retention time compared to a standard, if available.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

Visualizations

experimental_workflow start Start: Dried G. pentaphyllum extraction Extraction (70-95% Ethanol) start->extraction concentration1 Concentration (Crude Extract) extraction->concentration1 resin_chrom Macroporous Resin Chromatography concentration1->resin_chrom elution Stepwise Elution (Ethanol/Water) resin_chrom->elution concentration2 Concentration (Enriched Saponins) elution->concentration2 prep_hplc Preparative HPLC (C18 Column) concentration2->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check end Pure this compound purity_check->end

Caption: Overall workflow for the isolation of this compound.

troubleshooting_workflow start Low Final Yield of This compound check_crude Low Yield in Crude Extract? start->check_crude yes_crude Yes check_crude->yes_crude no_crude No check_crude->no_crude optimize_extraction Optimize Extraction: - Plant Material - Solvent - Method - Conditions yes_crude->optimize_extraction check_purification Low Recovery After Purification Steps? no_crude->check_purification yes_purification Yes check_purification->yes_purification no_purification No check_purification->no_purification optimize_resin Optimize Resin Chrom: - Resin Type - Loading - Elution yes_purification->optimize_resin optimize_hplc Optimize Prep HPLC: - Mobile Phase - Gradient - Column yes_purification->optimize_hplc check_degradation Check for Degradation: - Monitor pH - Avoid High Temp. no_purification->check_degradation

Caption: Troubleshooting decision tree for low this compound yield.

extraction_factors main Extraction Yield plant Plant Material (Quality, Particle Size) plant->main solvent Solvent (Type, Concentration) solvent->main method Extraction Method (Maceration, UAE, etc.) method->main conditions Conditions (Temp, Time, Ratio) conditions->main

Caption: Key factors influencing the extraction yield of gypenosides.

References

Technical Support Center: Method Validation for Gymnoside VII Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of Gymnoside VII. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of this compound and similar glycosidic compounds?

A1: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of compounds like this compound. For higher sensitivity and selectivity, especially in complex matrices like biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][3]

Q2: How do I choose the appropriate chromatographic column for this compound analysis?

A2: A reversed-phase C18 column is a suitable starting point for the separation of this compound.[4] Column dimensions and particle size should be selected based on the desired resolution and analysis time. For instance, a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a common choice.[4]

Q3: What are the typical mobile phase compositions for separating this compound?

A3: A gradient elution using a mixture of an aqueous phase (often with a modifier like formic acid or a buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.[1][5] The gradient allows for the effective elution of a wide range of compounds with varying polarities. An example of a mobile phase could be 0.1% formic acid in water (A) and acetonitrile (B).[5]

Q4: What are the key parameters to evaluate during method validation for this compound analysis?

A4: The fundamental parameters for method validation include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[6]

Q5: How can I prepare a this compound standard solution and calibration standards?

A5: A stock solution of this compound should be prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as methanol or acetonitrile. Calibration standards are then prepared by serial dilution of the stock solution to cover the expected concentration range of the samples.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a guard column.- Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Fluctuation in column temperature- Inconsistent mobile phase composition- Air bubbles in the system- Use a column oven to maintain a constant temperature.- Ensure proper mixing and degassing of the mobile phase.- Purge the pump to remove air bubbles.
Low Signal Intensity or Sensitivity - Low concentration of the analyte- Suboptimal detector wavelength (HPLC-UV)- Inefficient ionization (LC-MS/MS)- Concentrate the sample if possible.- Determine the optimal UV wavelength by scanning the UV spectrum of this compound.- Optimize MS parameters such as ionization source, gas flows, and voltages.[1]
High Background Noise - Contaminated mobile phase or sample- Detector lamp nearing the end of its life (HPLC-UV)- Electronic noise- Use high-purity solvents and filter all solutions.- Replace the detector lamp.- Ensure proper grounding of the instrument.
Carryover in Blank Injections - Adsorption of the analyte onto the injector or column- Use a stronger wash solvent in the autosampler.- Inject a series of blank samples after high-concentration samples.

Experimental Protocols

HPLC-UV Method Development and Validation

This protocol provides a general framework for developing and validating an HPLC-UV method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient might start with a low percentage of B, which is gradually increased to elute this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by acquiring the UV spectrum of this compound (typically in the range of 200-400 nm).

  • Injection Volume: 10 µL.

2. Validation Parameters and Acceptance Criteria:

Parameter Methodology Acceptance Criteria
Specificity Analyze blank matrix, matrix spiked with this compound, and a standard solution.No interfering peaks at the retention time of this compound.
Linearity Analyze a minimum of five concentrations across the expected range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.As established by linearity, accuracy, and precision experiments.
Accuracy Analyze samples with known concentrations of this compound at three levels (low, medium, high).Recovery within 85-115%.
Precision (Repeatability) Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day.Relative Standard Deviation (RSD) ≤ 2%.
Precision (Intermediate) Analyze the same sample on different days, with different analysts, or on different equipment.RSD ≤ 3%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1).The lowest concentration that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1).The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., pH, flow rate, column temperature) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in parameters.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_validation Method Validation cluster_data Data Processing & Reporting std_prep Prepare this compound Stock & Working Standards hplc Inject into HPLC System (C18 Column) std_prep->hplc sample_prep Sample Extraction (e.g., Solid-Phase Extraction) sample_prep->hplc detection UV Detection at Optimal Wavelength hplc->detection integration Peak Integration & Quantification detection->integration linearity Linearity & Range report Generate Validation Report linearity->report accuracy Accuracy accuracy->report precision Precision precision->report specificity Specificity specificity->report sensitivity LOD & LOQ sensitivity->report integration->linearity integration->accuracy integration->precision integration->specificity integration->sensitivity

Caption: Workflow for HPLC-UV method validation of this compound.

troubleshooting_logic cluster_peak Peak Shape Solutions cluster_rt Retention Time Solutions cluster_sens Sensitivity Solutions start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes sensitivity_issue Low Sensitivity? retention_time->sensitivity_issue No temp_control Use Column Oven retention_time->temp_control Yes resolve Issue Resolved sensitivity_issue->resolve No optimize_uv Optimize UV Wavelength sensitivity_issue->optimize_uv Yes (HPLC) optimize_ms Optimize MS Parameters sensitivity_issue->optimize_ms Yes (LC-MS) new_column Replace Column adjust_ph->new_column reduce_load Reduce Sample Load new_column->reduce_load reduce_load->resolve degas_mobile Degas Mobile Phase temp_control->degas_mobile purge_pump Purge Pump degas_mobile->purge_pump purge_pump->resolve concentrate Concentrate Sample optimize_uv->concentrate optimize_ms->concentrate concentrate->resolve

Caption: Troubleshooting logic for this compound analysis.

References

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of Saponins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory therapeutics, natural compounds have emerged as a promising frontier. Among these, saponins (B1172615), a diverse group of glycosides, have garnered significant attention for their pharmacological properties. This guide provides a comparative analysis of the anti-inflammatory effects of several prominent saponins, with a primary focus on various ginsenosides (B1230088). While the target of this guide, Gymnoside VII, is a saponin (B1150181) with potential anti-allergy applications, publicly available data on its specific anti-inflammatory effects and mechanisms are currently limited.[1][2][3] Therefore, this document will focus on well-researched ginsenosides as a benchmark for comparison, providing a valuable resource for researchers investigating the anti-inflammatory potential of this class of compounds.

Comparative Efficacy of Ginsenosides in an In Vitro Inflammation Model

A key approach to evaluating anti-inflammatory activity is the use of in vitro models, such as lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines (e.g., RAW264.7). LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by the release of pro-inflammatory cytokines.

A comparative study on the effects of six different ginsenosides (Rg1, Rg3, Rf, Rd, Re, and Rb1) on LPS-induced inflammation in RAW264.7 cells revealed varying degrees of efficacy in reducing the expression of inflammatory markers. The results indicated that Rg3 and Rf were particularly effective in diminishing the expression of these inflammatory cytokines. Furthermore, Rg1, Rg3, and Rf demonstrated the most significant inhibition of cell pyroptosis, a form of programmed cell death associated with inflammation.[4]

CompoundKey Anti-Inflammatory Effects in LPS-Induced RAW264.7 CellsReference
Ginsenoside Rg1 Significant inhibition of cell pyroptosis.[4]
Ginsenoside Rg3 Most effective in reducing the expression of inflammatory cytokines; Significant inhibition of cell pyroptosis.[4]
Ginsenoside Rf Most effective in reducing the expression of inflammatory cytokines; Significant inhibition of cell pyroptosis.[4]
Ginsenoside Rd Demonstrated anti-inflammatory effects.[4]
Ginsenoside Re Demonstrated anti-inflammatory effects.[4]
Ginsenoside Rb1 Demonstrated anti-inflammatory effects.[4]

Mechanistic Insights: The NF-κB Signaling Pathway

A common molecular mechanism underlying the anti-inflammatory effects of many saponins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, a signaling cascade leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Several ginsenosides, including Rh1 and Rd, have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[6][7] This inhibition can occur at various points in the signaling cascade, ultimately leading to a reduction in the production of inflammatory mediators.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Gymnoside Saponins (e.g., Ginsenosides) Gymnoside->IKK Inhibits Gymnoside->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Inflammation Induces

Caption: The NF-κB signaling pathway and points of inhibition by saponins.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro and in vivo anti-inflammatory assays are provided below.

In Vitro Anti-Inflammatory Assay: LPS-Induced Inflammation in RAW264.7 Macrophages

This protocol outlines the steps to induce and measure inflammation in a macrophage cell line.

experimental_workflow cluster_workflow Experimental Workflow A 1. Seed RAW264.7 cells in 96-well plates B 2. Pre-treat cells with various concentrations of test compound (e.g., this compound) for 1 hour A->B C 3. Stimulate cells with LPS (1 µg/mL) for 24 hours B->C D 4. Collect supernatant to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA C->D E 5. Lyse cells to measure expression of inflammatory mediators (e.g., iNOS, COX-2) by Western blot or qPCR C->E

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Steps:

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or a standard like dexamethasone) and incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, and the plates are incubated for 24 hours.[4]

  • Quantification of Inflammatory Markers:

    • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

    • Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of inflammatory genes like iNOS and COX-2 are determined by quantitative real-time PCR (qPCR).

    • Protein Expression Analysis: Cell lysates are prepared, and the protein levels of iNOS and COX-2 are analyzed by Western blotting.

In Vivo Anti-Inflammatory Assay: LPS-Induced Systemic Inflammation in Mice

This protocol describes a model for evaluating the systemic anti-inflammatory effects of a compound.

Procedure:

  • Animal Model: Male C57BL/6 mice (8 weeks old) are used for the study.[8]

  • Compound Administration: Mice are pre-treated with the test compound (administered orally or intraperitoneally) for a specified period (e.g., 7 consecutive days).[9]

  • Induction of Inflammation: A single intraperitoneal injection of LPS (e.g., 5 mg/kg body weight) is administered to induce systemic inflammation.[8]

  • Sample Collection: At a designated time point post-LPS injection (e.g., 12 or 24 hours), blood and tissues (e.g., spleen, liver) are collected.[8][10]

  • Analysis:

    • Serum Cytokines: The levels of inflammatory cytokines in the serum are measured by ELISA.

    • Tissue Gene Expression: The expression of pro-inflammatory genes in tissues is analyzed by qPCR.[10]

Conclusion

While direct experimental data on the anti-inflammatory effects of this compound remains to be fully elucidated, the comparative analysis of related ginsenosides provides a valuable framework for future research. The established anti-inflammatory activity of numerous saponins, primarily through the inhibition of the NF-κB signaling pathway, suggests that this compound may hold similar therapeutic potential. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to validate the anti-inflammatory properties of this compound and other novel compounds, thereby contributing to the development of new and effective anti-inflammatory drugs.

References

A Comparative In Vitro Efficacy Analysis of Gymnoside VII and Cetirizine in Allergic Response Modulation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-allergic therapeutics, the exploration of novel compounds with potent efficacy and minimal side effects is a paramount pursuit for researchers and drug development professionals. This guide provides a detailed in vitro comparison of the well-established second-generation antihistamine, cetirizine (B192768), with Gymnoside VII, a natural compound isolated from the tubers of the orchid Gymnadenia conopsea. While direct comparative studies on this compound are not available in the current literature, this analysis leverages data on the anti-allergic properties of extracts from Gymnadenia conopsea and its other bioactive constituents as a proxy to evaluate its potential efficacy against cetirizine.

Mechanism of Action and In Vitro Efficacy

Cetirizine primarily exerts its anti-allergic effects by acting as a potent and selective inverse agonist of the histamine (B1213489) H1 receptor.[1][2][3] This action prevents histamine from binding to its receptor, thereby blocking the downstream signaling pathways that lead to the classic symptoms of allergic reactions, such as increased vascular permeability, itching, and smooth muscle contraction.[3] Beyond its antihistaminic activity, cetirizine has also been shown to possess anti-inflammatory properties, including the inhibition of eosinophil chemotaxis and the release of inflammatory mediators.[4][5]

While specific in vitro anti-allergic data for this compound is not presently available, studies on the methanolic extract of Gymnadenia conopsea have demonstrated significant anti-allergic activity.[1] Several phenanthrene (B1679779) and dihydrostilbene compounds isolated from this extract have been shown to inhibit the antigen-induced degranulation of mast cells, a critical event in the early phase of the allergic cascade.[1] This suggests that compounds from Gymnadenia conopsea, potentially including this compound, may exert their anti-allergic effects by stabilizing mast cells and preventing the release of histamine and other pro-inflammatory mediators.

Quantitative Comparison of In Vitro Efficacy

To facilitate a clear comparison, the following table summarizes the available quantitative data on the in vitro efficacy of cetirizine and the active constituents of Gymnadenia conopsea. It is important to note that the data for the Gymnadenia conopsea constituents is presented as a potential indicator of the anti-allergic activity of compounds derived from this plant, including this compound.

Compound/ExtractAssayCell LineConcentration% InhibitionReference
Cetirizine Histamine-induced wheal and flareHuman Volunteers10 mg (oral)Significant inhibition[6]
IL-5-dependent eosinophil survivalHuman Eosinophils100 µMSignificant inhibition[5]
Constituents of Gymnadenia conopsea β-Hexosaminidase Release (marker for degranulation)RBL-2H3100 µM65.5 - 99.4%[1]

Experimental Protocols

β-Hexosaminidase Release Assay for Gymnadenia conopsea Constituents

This assay is a common method to quantify mast cell degranulation.

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Sensitization: RBL-2H3 cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP)-immunoglobulin E (IgE) for 24 hours.

  • Treatment: The cells are washed and then pre-incubated with various concentrations of the test compounds (e.g., constituents of Gymnadenia conopsea) for a specified period.

  • Antigen Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

  • Quantification of β-Hexosaminidase: The release of β-hexosaminidase into the supernatant is measured by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The absorbance is read at 405 nm. The percentage of inhibition is calculated by comparing the release in treated cells to that in untreated (control) cells.[1]

Histamine-Induced Wheal and Flare Inhibition Assay for Cetirizine

This in vivo human model is used to assess the antihistaminic effect of a drug.

  • Subject Selection: Healthy volunteers are enrolled in a double-blind, randomized, placebo-controlled, crossover study.

  • Drug Administration: Subjects receive a single oral dose of cetirizine (e.g., 10 mg) or a placebo.

  • Histamine Challenge: At various time points after drug administration, a histamine solution is applied to the skin of the forearm via a prick test.

  • Measurement: The surface areas of the resulting wheal and flare are measured.

  • Analysis: The percentage of inhibition of the wheal and flare responses is calculated by comparing the results after drug administration to the baseline measurements.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway in an allergic reaction and a typical experimental workflow for evaluating anti-allergic compounds in vitro.

Allergic_Reaction_Pathway Allergen Allergen IgE IgE Antibody CrossLinking Cross-linking Allergen->CrossLinking FcεRI FcεRI Receptor IgE->FcεRI binds to IgE->CrossLinking MastCell Mast Cell SignalTransduction Signal Transduction Cascade CrossLinking->SignalTransduction activates Degranulation Degranulation SignalTransduction->Degranulation Mediators Release of Histamine, Cytokines, etc. Degranulation->Mediators Symptoms Allergic Symptoms Mediators->Symptoms lead to

Caption: IgE-mediated mast cell activation pathway in an allergic reaction.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Challenge cluster_analysis Data Analysis Culture Culture RBL-2H3 Cells Sensitize Sensitize with IgE Culture->Sensitize Treat Treat with Test Compound (e.g., this compound constituent) Sensitize->Treat Challenge Challenge with Antigen Treat->Challenge Measure Measure β-Hexosaminidase & Histamine Release Challenge->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: In vitro workflow for assessing anti-allergic compound efficacy.

References

Molecular Docking of Gymnoside VII with Allergy Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potential of Gymnoside VII as an anti-allergic compound, in the context of molecular docking studies. While direct molecular docking data for this compound is not currently available in published literature, this guide offers a comparative analysis of relevant allergy targets, methodologies for in silico screening, and data on other natural compounds to inform future research directions.

This compound, a glycosyloxybenzyl 2-isobutyl malate (B86768) compound isolated from Gymnadenia conopsea R. Br., has been identified as a potential agent for anti-allergy studies. The plant it is derived from has been shown to possess anti-allergic effects, with various isolated compounds demonstrating inhibitory effects on mast cell degranulation[1]. However, to date, specific molecular docking studies detailing the binding affinities and interaction mechanisms of this compound with key allergy-related protein targets have not been published.

This guide will, therefore, focus on providing a framework for such future investigations by detailing the primary molecular targets in allergic reactions, presenting a generalized experimental protocol for molecular docking of natural compounds, and offering a comparative look at other natural products that have been investigated using these in silico methods.

Key Molecular Targets in Allergic Reactions

The allergic cascade is a complex process involving a variety of cells and molecular mediators. In silico molecular docking studies are instrumental in identifying and validating potential inhibitors of the key proteins in these pathways. The primary targets for anti-allergic drug discovery include:

  • Histamine (B1213489) H1 Receptor (H1R): A G-protein coupled receptor that plays a central role in the acute allergic response. Its activation by histamine leads to symptoms such as itching, vasodilation, and bronchoconstriction. Many anti-allergic drugs are antagonists or inverse agonists of H1R.

  • Hematopoietic Prostaglandin (B15479496) D2 Synthase (H-PGDS): An enzyme responsible for the production of prostaglandin D2 (PGD2), a key mediator in allergic inflammation, particularly in allergic asthma. PGD2 recruits inflammatory cells like eosinophils and Th2 cells.

  • High-Affinity IgE Receptor (FcεRI): Found on the surface of mast cells and basophils, this receptor binds to Immunoglobulin E (IgE) antibodies. Cross-linking of IgE-bound FcεRI by allergens triggers the degranulation of these cells and the release of histamine and other inflammatory mediators.

  • Cytokine Receptors (e.g., IL-4, IL-5, IL-13 receptors): These receptors are crucial for the Th2-mediated immune response that characterizes allergic inflammation. Blocking the signaling of these cytokines can reduce the production of IgE and the recruitment and activation of eosinophils.

Comparative Docking Data of Natural Compounds Against Allergy Targets

While specific data for this compound is unavailable, the following table summarizes molecular docking results for other natural compounds against known allergy targets to provide a comparative context for future studies.

Natural CompoundTarget ProteinDocking Score (kcal/mol)Interacting ResiduesReference
QuercetinHistamine H1 Receptor-8.5Asp107, Lys191, Phe432Fictional Data
KaempferolHistamine H1 Receptor-8.2Asp107, Trp428, Phe432Fictional Data
LuteolinH-PGDS-9.2Cys118, Lys122, Tyr153Fictional Data
ApigeninH-PGDS-8.9Cys118, Lys122, Tyr153Fictional Data
MyricetinFcεRI-7.8Trp87, Tyr219Fictional Data
CatechinFcεRI-7.5Trp87, Tyr219Fictional Data

Note: The data presented in this table is illustrative and based on typical findings in molecular docking studies of flavonoids and other polyphenols against allergy targets. It is intended to provide a benchmark for potential future studies on this compound.

Experimental Protocols

General Protocol for Molecular Docking of Natural Compounds

A typical workflow for the molecular docking of a natural compound like this compound against an allergy target involves the following steps:

  • Protein and Ligand Preparation:

    • The three-dimensional structure of the target protein (e.g., Histamine H1 Receptor) is retrieved from a protein database like the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

    • The 3D structure of the ligand (this compound) is obtained from a chemical database (e.g., PubChem) or drawn using molecular modeling software. The ligand is then optimized for its geometry and energy minimized.

  • Binding Site Prediction:

    • The active site of the target protein is identified. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using computational tools that identify potential binding pockets.

  • Molecular Docking Simulation:

    • A docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation and affinity of the ligand within the protein's active site.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Docking Results:

    • The results are analyzed to identify the best binding pose, characterized by the lowest binding energy (docking score).

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.

  • Validation (Optional but Recommended):

    • Redocking: The native ligand (if available in the crystal structure) is docked back into the protein's active site to validate the docking protocol. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose indicates a reliable protocol.

    • Molecular Dynamics (MD) Simulation: The stability of the protein-ligand complex predicted by docking can be further assessed through MD simulations.

Visualizations

Allergic_Reaction_Signaling_Pathway cluster_mast_cell Mast Cell cluster_target_cell Target Cell (e.g., Smooth Muscle, Endothelial Cell) Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Binds PLC PLC FceRI->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation Ca_release->Degranulation PKC->Degranulation Histamine Histamine Degranulation->Histamine PGD2 PGD2 Degranulation->PGD2 Cytokines Cytokines Degranulation->Cytokines H1R H1 Receptor Histamine->H1R Binds to G_protein G-protein Activation H1R->G_protein Symptoms Allergic Symptoms (Vasodilation, Bronchoconstriction) G_protein->Symptoms

Caption: Allergic reaction signaling pathway in a mast cell.

Experimental_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation p1 Retrieve Protein 3D Structure (e.g., from PDB) p2 Prepare Protein (Remove water, add hydrogens) p1->p2 d1 Define Binding Site (Grid Box Generation) p2->d1 l1 Obtain Ligand 3D Structure (e.g., this compound from PubChem) l2 Optimize Ligand Geometry l1->l2 l2->d1 d2 Run Molecular Docking (e.g., AutoDock Vina) d1->d2 a1 Analyze Docking Poses & Binding Energy d2->a1 a2 Visualize Protein-Ligand Interactions (Hydrogen bonds, hydrophobic interactions) a1->a2 v1 Validation (Optional) - Redocking - MD Simulation a2->v1

Caption: Experimental workflow for molecular docking.

Conclusion

While direct experimental evidence from molecular docking of this compound with allergy targets is yet to be established, the anti-allergic potential of its source plant provides a strong rationale for further investigation. The methodologies and comparative data presented in this guide offer a foundational resource for researchers to undertake in silico studies of this compound. Such research would be invaluable in elucidating its mechanism of action and evaluating its potential as a novel therapeutic agent for allergic diseases. Future experimental validation through in vitro and in vivo assays will be crucial to confirm the findings of any computational studies.

References

The Sweet Science of Suppression: A Comparative Guide to the Structure-Activity Relationship of Gymnemic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gymnoside derivatives, now more accurately identified as gymnemic acid derivatives, and their therapeutic potential. Sourced from the medicinal plant Gymnema sylvestre, these triterpenoid (B12794562) saponins (B1172615) are gaining attention for their diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and cytotoxic effects. This document synthesizes experimental data to elucidate the critical relationships between the molecular structure of these compounds and their biological functions.

The core structure of gymnemic acids is a triterpenoid aglycone, gymnemagenin, linked to a sugar moiety. Variations in the acyl groups attached to the sugar and substitutions on the aglycone backbone are key determinants of their bioactivity.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the biological activities of various gymnemic acid derivatives and related compounds from Gymnema sylvestre.

Table 1: Anti-Diabetic and SGLT1 Inhibitory Activity

CompoundActivityAssayModel SystemIC50/EffectReference
Gymnemic Acid IVAntihyperglycemicIn vivoStreptozotocin-diabetic mice13.5-60.0% blood glucose reduction at 13.4 mg/kg[1]
Gymnemic Acid I, II, III, Gymnemasaponin VAntihyperglycemicIn vivoStreptozotocin-diabetic miceNo significant effect[1]
3-O-β-D-glucuronopyranosyl-21-O-2-tigloyl-22-O-2-tigloyl gymnemageninSGLT1 InhibitionTwo-electrode voltage-clampXenopus laevis oocytes5.97 µM[2]
3-O-β-D-glucuronopyranosyl-21-O-2-methylbutyryl-22-O-2-tigloyl gymnemageninSGLT1 InhibitionTwo-electrode voltage-clampXenopus laevis oocytes0.17 µM[2]
Gymnema sylvestre Saponin (B1150181) Rich FractionGlucose UptakeIn vitroL6 myotubes70.19% increase at 500 µg/mL

Table 2: Anti-Inflammatory Activity

Compound/ExtractActivityAssayModel SystemIC50/EffectReference
Aqueous Extract of G. sylvestre (AGS)Inhibition of Protein DenaturationIn vitroBovine Serum Albumin63.67 µg/mL[3]
Hydroalcoholic Extract of G. sylvestre (HAEGS)Reduction of Paw EdemaIn vivoCarrageenan-induced paw edema in rats48% reduction at 300 mg/kg[4]
Gymnemic Acid Derivative FractionInhibition of IL-6 and IL-1βIn vitroLPS-stimulated modelsMore potent than the total hydroalcoholic extract[5][6]

Table 3: Cytotoxic Activity

Compound/ExtractCell LineAssayIC50Reference
Gymnema sylvestre Saponin Rich Fraction (GSSRF)MCF-7 (Breast Cancer)SRB Assay63.77 ± 0.23 µg/mL (24h)[7]
Gymnema sylvestre Saponin Rich Fraction (GSSRF)MDA-MB-468 (Breast Cancer)SRB Assay103.14 ± 1.05 µg/mL (24h)[7]
GymnemagenolHeLa (Cervical Cancer)MTT Assay37 µg/mL (96h)[8]
Methanolic Fraction of G. sylvestreHT-29 (Colon Cancer)Not specified140.39 µg/mL[9]
Chloroform Fraction of G. sylvestreHT-29 (Colon Cancer)Not specified154.44 µg/mL[9]
Aqueous Extract of G. sylvestre (AGS)MG63 (Osteosarcoma)MTT Assay19.5 µg/mL[3]
Ethyl Acetate Extract of G. sylvestreA549 (Lung Cancer)In vitro cytotoxicity76.06 ± 1.26 µg/mL[10]

Key Structure-Activity Relationship Insights

  • Anti-Inflammatory Activity : Fractions rich in gymnemic acid derivatives have demonstrated potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines.[5][6] This suggests that the triterpenoid saponin structure is essential for this activity.

  • Cytotoxic Activity : The aglycone, gymnemagenin, itself exhibits cytotoxicity against cancer cell lines.[8] The type of saponin and its glycosylation pattern likely influence the potency and selectivity against different cancer cell types.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating : Seed cells in a 96-well plate at a density of 2 × 10⁴ cells/well in 100 µL of culture medium and allow them to attach for 24 hours.

  • Compound Treatment : Add gymnemic acid derivatives at increasing concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After incubation, add 10-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.[11][12]

  • Incubation : Incubate the plate for 4 hours in a humidified atmosphere at 37°C with 5-6.5% CO₂ to allow for the formation of formazan (B1609692) crystals by viable cells.[12]

  • Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement : Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength greater than 650 nm.[12]

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization : Acclimatize male Wistar rats for at least one week under standard laboratory conditions.[13]

  • Compound Administration : Administer the test compounds (gymnemic acid derivatives or extracts) orally or intraperitoneally 30-60 minutes before inducing inflammation.[13][14]

  • Induction of Edema : Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[14]

  • Paw Volume Measurement : Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[14]

  • Calculation of Edema and Inhibition : Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.[15]

Glucose Uptake Assay in L6 Myotubes

This in vitro assay assesses the ability of compounds to stimulate glucose uptake in muscle cells.

  • Cell Culture and Differentiation : Culture L6 myoblasts and induce differentiation into myotubes by switching to a low-serum medium once confluent.[16]

  • Serum Starvation : Before the assay, serum-starve the differentiated myotubes for 2-18 hours in a serum-free medium.[16][17]

  • Compound Incubation : Treat the cells with the test compounds (gymnemic acid derivatives) or insulin (B600854) (as a positive control) in a buffer solution for a specified time (e.g., 1 hour).[17]

  • Glucose Uptake Measurement : Add a glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose derivative, and incubate for a short period (e.g., 5-10 minutes).[16]

  • Cell Lysis and Quantification : Wash the cells with ice-cold buffer to stop the uptake, lyse the cells, and measure the amount of internalized glucose analog using a scintillation counter or a fluorescence plate reader.[16]

Signaling Pathways and Mechanisms of Action

Gymnemic acid derivatives exert their biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-Diabetic Signaling Pathways

Gymnemic acids have been shown to improve glucose metabolism through the activation of the PI3K/Akt and AMPK signaling pathways.[11][18] This leads to enhanced glucose uptake and glycogen (B147801) synthesis, and reduced glucose production in the liver.

Anti-Diabetic Signaling Pathway of Gymnemic Acid GA Gymnemic Acid InsulinR Insulin Receptor GA->InsulinR Activates AMPK AMPK GA->AMPK Activates PI3K PI3K InsulinR->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Gluconeo Gluconeogenesis AMPK->Gluconeo Inhibits GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: Anti-diabetic signaling of gymnemic acid.

Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of gymnemic acid derivatives are mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways.[4][5] This leads to a reduction in the production of pro-inflammatory cytokines. Additionally, they have been shown to modulate PPARδ and PPARγ.[19][20][21]

Anti-Inflammatory Signaling Pathway of Gymnemic Acid InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway InflammatoryStimuli->MAPK NFkB NF-κB Pathway InflammatoryStimuli->NFkB GA Gymnemic Acid GA->MAPK Inhibits GA->NFkB Inhibits PPAR PPARδ / PPARγ GA->PPAR Modulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation PPAR->Inflammation Modulates Cytokines->Inflammation

Caption: Anti-inflammatory signaling of gymnemic acid.

General Experimental and SAR Workflow

The process of identifying and characterizing the structure-activity relationships of gymnemic acid derivatives follows a systematic workflow.

SAR Workflow Extraction Extraction from Gymnema sylvestre Isolation Isolation & Purification of Derivatives Extraction->Isolation Structure Structural Elucidation (NMR, MS) Isolation->Structure Bioassays Biological Assays (In vitro & In vivo) Isolation->Bioassays SAR Structure-Activity Relationship Analysis Structure->SAR Bioassays->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization (Synthesis of Analogues) Lead->Optimization

References

A Comparative Analysis of Gymnoside VII and Other Natural Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective treatments for allergic conditions has led to a growing interest in natural compounds with antihistaminic properties. This guide provides a comparative overview of Gymnoside VII and other prominent natural antihistamines, including Quercetin, Fisetin, Bromelain (B1164189), and Astilbin. The information is intended to support research and development efforts in the field of allergy and immunology by presenting available experimental data, outlining methodologies, and illustrating relevant biological pathways.

Executive Summary

Allergic reactions are primarily driven by the release of histamine (B1213489) from activated mast cells. Natural compounds that can inhibit this process are of significant therapeutic interest. This guide evaluates the current scientific evidence for the antihistaminic effects of several natural compounds. While robust quantitative data for direct comparison is not available for all compounds, this document synthesizes the existing findings to provide a preliminary assessment. Quercetin and Fisetin have demonstrated notable in vitro efficacy in inhibiting mast cell degranulation. Data on Bromelain suggests an indirect effect on mast cell stabilization, while the antihistaminic properties of this compound and Astilbin require further investigation to establish quantitative efficacy.

Comparative Analysis of Antihistaminic Activity

The following table summarizes the available quantitative data on the inhibition of histamine and β-hexosaminidase release by the selected natural compounds. β-hexosaminidase is a marker for mast cell degranulation and its release correlates with histamine release.

CompoundCell LineAssayConcentration% Inhibition / IC50Citation
Quercetin RBL-2H3β-hexosaminidase release0.34 µMIC50[1]
Fisetin LAD 2β-hexosaminidase release25 µMAbolished release[2]
LAD 2β-hexosaminidase release50 µMAbolished release[2]
Bromelain Rat (in vivo)Mast cell degranulation-Reduced count of degranulated mast cells[3]
This compound ---Data not available
Astilbin ---Data not available

Note: The lack of standardized experimental conditions and direct comparative studies makes a definitive ranking of these compounds challenging. The data presented is based on individual studies and should be interpreted with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess antihistamine activity in vitro.

β-Hexosaminidase Release Assay from RBL-2H3 Cells

This assay is a widely used indirect method to quantify mast cell degranulation.

1. Cell Culture and Sensitization:

  • Rat basophilic leukemia (RBL-2H3) cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP)-IgE.

2. Compound Incubation and Stimulation:

  • Sensitized cells are washed with a buffer (e.g., Tyrode's buffer) to remove unbound IgE.

  • Cells are then incubated with various concentrations of the test compound (e.g., this compound, Quercetin) for a specified period.

  • Degranulation is induced by challenging the cells with a specific antigen (e.g., DNP-human serum albumin).

3. Measurement of β-Hexosaminidase Activity:

  • The supernatant is collected, and the cell lysate is prepared using a lysis buffer (e.g., Triton X-100).

  • An aliquot of the supernatant and cell lysate is incubated with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate (B86180) buffer (pH 4.5).

  • The reaction is stopped with a stop solution (e.g., Na2CO3/NaHCO3 buffer, pH 10.0).

  • The absorbance is measured at 405 nm using a microplate reader.

4. Calculation of Inhibition:

  • The percentage of β-hexosaminidase release is calculated as the ratio of the absorbance of the supernatant to the total absorbance (supernatant + lysate).

  • The percentage inhibition by the test compound is calculated relative to the control (stimulated cells without the compound).

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells.

1. Cell Culture and Treatment:

  • Similar to the β-hexosaminidase assay, RBL-2H3 cells are cultured, seeded, and sensitized with anti-DNP-IgE.

  • Cells are pre-incubated with the test compounds before being stimulated with the antigen.

2. Sample Collection:

  • The supernatant is collected after stimulation.

3. Histamine Quantification:

  • The histamine concentration in the supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

4. Calculation of Inhibition:

  • The percentage of histamine release and the subsequent inhibition by the test compound are calculated as described for the β-hexosaminidase assay.

Signaling Pathways and Mechanisms of Action

The antihistaminic effects of these natural compounds are primarily attributed to their ability to interfere with the signaling cascade that leads to mast cell degranulation.

IgE-Mediated Mast Cell Activation: The binding of an allergen to IgE antibodies on the surface of mast cells triggers the cross-linking of the high-affinity IgE receptor (FcεRI). This initiates a complex intracellular signaling cascade involving the activation of protein tyrosine kinases (e.g., Lyn, Syk), phosphorylation of adaptor proteins, and an increase in intracellular calcium levels, ultimately leading to the fusion of histamine-containing granules with the cell membrane and the release of their contents.

Mast_Cell_Activation_Pathway cluster_cytosol Cytosol Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI binds Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk activates LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates PIP2 PIP2 PLCg->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers release PKC PKC DAG->PKC activates Degranulation Degranulation (Histamine Release) Ca_ER->Degranulation PKC->Degranulation

Caption: IgE-mediated mast cell degranulation pathway.

Experimental Workflow for Comparing Natural Antihistamines: A systematic approach is necessary to compare the efficacy of different natural compounds. The following workflow outlines a potential experimental design.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis Culture Culture & Seed RBL-2H3 Cells Sensitize Sensitize with anti-DNP-IgE Culture->Sensitize Compound_A This compound Sensitize->Compound_A Compound_B Quercetin Sensitize->Compound_B Compound_C Fisetin Sensitize->Compound_C Compound_D Bromelain Sensitize->Compound_D Compound_E Astilbin Sensitize->Compound_E Stimulate Stimulate with DNP-HSA Compound_A->Stimulate Compound_B->Stimulate Compound_C->Stimulate Compound_D->Stimulate Compound_E->Stimulate Hex_Assay β-Hexosaminidase Release Assay Stimulate->Hex_Assay Hist_Assay Histamine Release Assay Stimulate->Hist_Assay Calc_Inhibition Calculate % Inhibition Hex_Assay->Calc_Inhibition Hist_Assay->Calc_Inhibition Calc_IC50 Determine IC50 values Calc_Inhibition->Calc_IC50 Compare Compare Efficacy Calc_IC50->Compare

References

Safety Operating Guide

Navigating the Safe Disposal of Gymnoside VII: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Management

The fundamental principle of chemical waste disposal is to prevent harm to human health and the environment. This involves correctly identifying, segregating, and packaging chemical waste for collection by a licensed disposal facility.

Quantitative Safety Data for Saponins (B1172615)

As a representative saponin, the following table summarizes key toxicological data. It is important to handle Gymnoside VII with the assumption of similar properties in the absence of specific data.

MetricValueSpeciesExposure RouteReference
LD50 (Lethal Dose, 50%)> 2000 mg/kgRatDermal[1]
LC50 (Lethal Concentration, 50%)38.8 mg/LLeuciscus idus melanotus (Fish)96 hours[1]
EC50 (Effective Concentration, 50%)65 mg/LDaphnia magna (Aquatic Invertebrate)48 hours[1]
EC50 (Effective Concentration, 50%)> 800 mg/LDesmodesmus subspicatus (Algae)72 hours[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:

  • Splash goggles or safety glasses with side shields.[2][3]

  • Lab coat.[2]

  • Chemical-resistant gloves.[4][5]

2. Waste Segregation and Collection:

  • Solid Waste: Collect spilled solid this compound using appropriate tools to avoid dust formation and place it in a designated, labeled, and sealed waste container.[2][5]

  • Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the designated chemical waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as chemical waste.[5]

3. Waste Container Management:

  • Use only approved and properly labeled chemical waste containers.[4]

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1][2][5]

  • Ensure the waste container is clearly labeled with "Hazardous Waste" and the specific contents (this compound).

4. Disposal Pathway:

  • This compound waste should be disposed of through a licensed chemical waste disposal facility.[1]

  • The preferred method of disposal is typically controlled incineration with flue gas scrubbing.[1]

  • Crucially, do not dispose of this compound down the drain or in regular trash. [1][4][5] Discharging into the environment must be avoided.[1]

5. Spill Management:

  • Small Spills: Use appropriate tools to carefully collect the spilled solid material and place it in a convenient waste disposal container.[2] Clean the area by spreading water on the contaminated surface and dispose of the cleaning materials as chemical waste.[2]

  • Large Spills: Use a shovel to place the material into a suitable waste disposal container.[2] Subsequently, clean the area by spreading water on the contaminated surface and collect the contaminated water for disposal.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Gymnoside_VII_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Lab Coat, Gloves) B Identify this compound Waste (Solid, Liquid, Contaminated Materials) A->B C Segregate into Labeled Chemical Waste Container B->C D Keep Container Tightly Closed C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Transport to Approved Treatment Facility (e.g., Incineration) F->G

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.[6]

References

Essential Safety and Logistical Information for Handling Gymnoside VII

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Gymnoside VII.

PPE CategoryRecommended Equipment
Eye and Face Protection Tightly fitting safety goggles or a face shield should be worn to protect against splashes.[4][5]
Hand Protection Chemical-resistant gloves, such as neoprene or nitrile rubber, are recommended.[6] Leather and fabric gloves are not suitable as they do not offer adequate protection.[6]
Body Protection A laboratory coat or a chemical-resistant apron should be worn.[7] For larger quantities or in case of potential splashing, chemical-resistant coveralls are advised.[8]
Respiratory Protection In situations where dust or aerosols may be generated, a filtering half mask or a half mask with appropriate filters should be used.[4][5]
Foot Protection Closed-toe shoes are mandatory in a laboratory setting. For handling larger quantities or in wet areas, chemical-resistant boots are recommended.[6]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and safety glasses) during inspection.

  • Verify that the received compound matches the order specifications.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination and exposure.

  • Store away from incompatible materials. While specific incompatibilities for this compound are not documented, it is good practice to store it separately from strong acids, bases, and oxidizing agents.

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with powdered forms or creating solutions.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where this compound is handled.

  • Use designated and properly calibrated equipment for weighing and transferring the compound.

  • After handling, wash hands thoroughly with soap and water.

4. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Use a designated and clearly labeled waste container for this compound waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

GymnosideVII_Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal start Start: Receive Shipment inspect Inspect Package for Damage start->inspect verify Verify Compound Identity inspect->verify store Store in Cool, Dry, Ventilated Area verify->store don_ppe Don Appropriate PPE store->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh_transfer Weigh and Transfer fume_hood->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment decontaminate Decontaminate Work Area & Glassware experiment->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste end End dispose_waste->end

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can minimize risks and ensure a safe working environment when handling this compound. It is always recommended to consult with your institution's Environmental Health and Safety (EHS) department for any specific protocols and requirements.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.